GW806742X

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

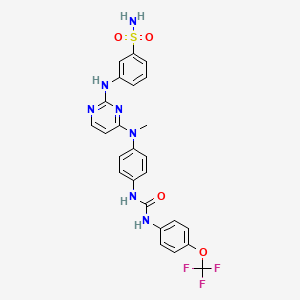

GW806742X is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It is an ATP mimetic that binds to the MLKL pseudokinase domain with a dissociation constant (Kd) of 9.3 μM and exhibits activity against VEGFR2 with an inhibitory concentration (IC50) of 2 nM . This compound is primarily used in scientific research to study necroptosis, a form of programmed cell death.

Mechanism of Action

Target of Action

GW806742X, also known as 1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea, primarily targets two proteins: Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . MLKL is a crucial effector protein in the necroptotic cell death pathway , while VEGFR2 plays a significant role in angiogenesis .

Mode of Action

This compound acts as an ATP mimetic and binds to the pseudokinase domain of MLKL with a Kd of 9.3 μM . This binding retards the membrane translocation of MLKL, thereby inhibiting necroptosis . Additionally, this compound exhibits activity against VEGFR2 with an IC50 of 2 nM .

Biochemical Pathways

The compound affects the necroptotic cell death pathway by inhibiting MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By retarding the membrane translocation of MLKL, this compound prevents the formation of necroptotic cell death . Additionally, by inhibiting VEGFR2, it can potentially impact the angiogenesis pathway .

Pharmacokinetics

The compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of MLKL by this compound leads to the retardation of MLKL membrane translocation, thereby inhibiting necroptosis . This could potentially prevent cell death in certain pathological conditions. Additionally, its activity against VEGFR2 might influence angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW806742X involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of small-molecule inhibitors. This includes large-scale organic synthesis, purification through chromatography, and quality control using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

GW806742X undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of this compound, which are used to study the structure-activity relationship and enhance the compound’s efficacy .

Scientific Research Applications

GW806742X has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Necrostatin-1: Another inhibitor of necroptosis that targets Receptor Interacting Protein Kinase 1 (RIPK1).

GSK’872: Inhibits Receptor Interacting Protein Kinase 3 (RIPK3), another key protein in the necroptosis pathway.

Compound 2: Similar to GW806742X, it binds to the ATP pocket of MLKL and inhibits necroptosis.

Uniqueness

This compound is unique in its dual inhibition of MLKL and VEGFR2, making it a valuable tool for studying both necroptosis and angiogenesis. Its high potency and specificity for MLKL and VEGFR2 distinguish it from other necroptosis inhibitors .

Biological Activity

GW806742X is a potent inhibitor of mixed lineage kinase domain-like protein (MLKL), primarily involved in the necroptosis pathway—a form of programmed cell death distinct from apoptosis. This compound has garnered attention in various studies for its role in modulating necroptosis and its implications in diseases such as cancer and liver disease.

This compound inhibits MLKL by binding to its pseudokinase domain, preventing its oligomerization and subsequent translocation to the plasma membrane, which is crucial for executing necroptosis. This inhibition has been shown to significantly reduce cell death in various experimental models, particularly under conditions that typically induce necroptosis.

1. Antitumor Activity

A study examining the effects of this compound in colorectal cancer (CRC) models demonstrated that pretreatment with this inhibitor significantly alleviated the antitumor effects of EBI (a necroptosis inducer) on SW620 cells. The results indicated that this compound effectively blocked necroptosis, allowing for enhanced tumor cell survival and proliferation in vivo and in vitro settings .

| Cell Line | Treatment | Effect of this compound |

|---|---|---|

| SW620 | EBI | Reduced necroptosis, increased viability |

| Caco2 | EBI | Similar effects observed |

| HT29 | EBI | Similar effects observed |

2. Liver Disease Models

In models of alcohol-associated liver disease, this compound treatment resulted in decreased MLKL oligomerization and reduced bioparticle uptake by macrophages. This suggests a protective role against inflammation-induced damage by inhibiting necroptotic pathways .

3. Macrophage Studies

Research focusing on macrophage responses indicated that this compound significantly decreased LDH release and the proportion of necrotic cells during E. faecalis infection. This highlights its potential therapeutic application in inflammatory diseases where necroptosis contributes to tissue damage .

Case Study 1: Colorectal Cancer

In a controlled experiment, SW620 cells were pretreated with 1 μM this compound before exposure to EBI. The results showed a marked increase in cell viability compared to untreated controls, underscoring the compound's role as a necroptosis inhibitor.

Case Study 2: Alcohol-Induced Liver Injury

In a cohort study involving patients with alcohol-related liver disease, macrophages treated with this compound exhibited reduced inflammatory responses and improved cellular integrity, suggesting potential benefits for patients suffering from similar conditions .

Properties

IUPAC Name |

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUTMWCDZHKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of GW806742X?

A: this compound acts as a potent and selective inhibitor of mixed lineage kinase domain-like protein (MLKL). [, , ] MLKL is the terminal effector protein in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. By inhibiting MLKL, this compound effectively blocks the execution of necroptosis. [, , ]

Q2: How does inhibition of necroptosis by this compound translate to therapeutic potential?

A: Necroptosis is a highly inflammatory process, and its dysregulation is implicated in various diseases, including acute organ injury, inflammatory disorders, and cancer. [, ] By blocking necroptosis, this compound has shown promise in preclinical models for conditions like bacterial pneumonia [] and asthma. [] In cancer, Erigeron breviscapus injection (EBI), a natural extract, induces necroptosis in colorectal cancer cells, and this effect is significantly reduced by this compound, suggesting its potential as an anti-tumor agent. []

Q3: Has the use of this compound revealed any insights into the role of necroptosis in specific diseases?

A: Yes. Studies employing this compound have been instrumental in elucidating the role of necroptosis in various pathological conditions. For instance, in a model of acute bacterial pneumonia caused by pore-forming toxins, this compound protected macrophages from necroptotic death and improved disease outcomes, highlighting the contribution of necroptosis to lung injury. [] Similarly, in an asthma model, this compound suppressed eosinophilia, suggesting the involvement of necroptosis in allergic inflammatory responses. []

Q4: Are there any known limitations or challenges associated with this compound?

A: While this compound exhibits potent in vitro and in vivo activity, further research is needed to assess its potential for clinical translation. [, , ] This includes comprehensive safety profiling, determining optimal dosage regimens, and evaluating long-term effects. Additionally, identifying potential biomarkers for patient stratification and monitoring treatment response would be crucial for maximizing its clinical utility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.